molecular formula C14H18N2O2S B7468086 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

Cat. No. B7468086
M. Wt: 278.37 g/mol
InChI Key: JZWCOOGFEUARMP-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide, also known as MTIPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTIPP belongs to a class of compounds known as piperidine carboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a member of the dopamine receptor family, which plays a key role in the regulation of the central nervous system. 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide binds to the dopamine D3 receptor and prevents the binding of dopamine, thereby inhibiting the receptor's activity. This results in a range of biochemical and physiological effects, including changes in neurotransmitter release, gene expression, and behavior.
Biochemical and Physiological Effects:
1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. In animal studies, 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been shown to reduce drug-seeking behavior, decrease locomotor activity, and decrease the reinforcing effects of drugs such as cocaine and methamphetamine. 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been well-characterized using a range of analytical techniques. However, there are also some limitations to its use in lab experiments. For example, 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has a relatively short half-life in vivo, which may limit its efficacy in certain applications. Additionally, 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been found to exhibit some off-target effects, which may complicate its use in some experiments.

Future Directions

There are a number of future directions for research on 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide. Additionally, there is interest in exploring the potential therapeutic applications of 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide for a range of neurological and psychiatric disorders. Finally, there is ongoing research into the biochemical and physiological effects of 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide, including its effects on neurotransmitter release, gene expression, and behavior.

Synthesis Methods

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of piperidine-4-carboxylic acid with 3-(3-methylthiophen-2-yl)prop-2-enoyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. 1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide has been shown to have potential as a lead compound for the development of new drugs targeting the dopamine D3 receptor. The dopamine D3 receptor is a target for the treatment of a range of neurological and psychiatric disorders, including schizophrenia, addiction, and depression.

properties

IUPAC Name

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-6-9-19-12(10)2-3-13(17)16-7-4-11(5-8-16)14(15)18/h2-3,6,9,11H,4-5,7-8H2,1H3,(H2,15,18)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWCOOGFEUARMP-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(E)-3-(3-methylthiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide

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